molecular formula C7H8FNS B8553468 5-Amino-4-fluoro-2-methylbenzenethiol

5-Amino-4-fluoro-2-methylbenzenethiol

Cat. No.: B8553468
M. Wt: 157.21 g/mol
InChI Key: DOWDPLZXDNSXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-fluoro-2-methylbenzenethiol is a useful research compound. Its molecular formula is C7H8FNS and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

5-amino-4-fluoro-2-methylbenzenethiol

InChI

InChI=1S/C7H8FNS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3

InChI Key

DOWDPLZXDNSXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Crude 5-acetamino-4-fluoro-2-methyl-benzenethiol (280 g, 1.41 mol) was added to a 5% (w/w) solution of potassium hydroxide (250 g, 4.46 mol) in water and the mixture was refluxed for 5 hours. The resulting solution was adjusted to pH 7 with dilute hydrochloric acid and was then extracted with ethyl acetate. The organic phase was dried with sodium sulfate and concentrated under reduced pressure to give 5-amino-4-fluoro-2-methyl-benzenethiol as a crude intermediate (160 g, 88%).
Quantity
280 g
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reactant
Reaction Step One
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250 g
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

156.9 g (2.4 mol) of zinc, 500 ml of ethanol and then 77 g (0.3 mol) of 4-fluoro-6-methyl-3-nitrobenzenesulfonyl chloride were placed in a 2-liter eggplant-shaped flask equipped with a mechanical stirrer, a thermometer and a dropping funnel. Thereinto was dropped 500 g (5 mol) of hydrochloric acid in a water bath so that the temperature of the reaction system did not exceed 50° C., followed by stirring at 75° C. for 6 hours. Ethanol was distilled off under reduced pressure; the residue was cooled to room temperature; sodium bicarbonate was added to neutralize the reaction system; extraction was conducted twice with ethyl acetate; the ethyl acetate layer was washed with water and then with a saturated aqueous sodium chloride solution. The ethyl acetate layer was dried with anhydrous sodium sulfate and subjected to distillation under reduced pressure to distil off ethyl acetate to obtain 41 g of a title compound at a yield of 87%.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
77 g
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reactant
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Quantity
156.9 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
87%

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